![molecular formula C14H14F3N3O5S B2890140 1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide CAS No. 893340-66-4](/img/structure/B2890140.png)
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide
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Description
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, also known as TDP, is a chemical compound that has been widely studied for its potential applications in scientific research. TDP is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biology, chemistry, and medicine.
Scientific Research Applications
Antibacterial Potentiation
1,3,4-Trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide shows significant potential in enhancing the antibacterial activity of sulfonamides. Research indicates that this compound potentiates the antibacterial efficacy of sulphonamides, reducing the concentration required for treating bacterial infections. This effect is notable in the treatment of infections caused by sulphonamide-resistant organisms (Csonka & Knight, 1967).
Synthesis and Chemical Properties
Research has explored the synthesis of related compounds, like N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. Such studies provide insights into the chemical behavior and potential applications of pyrimidine-based sulfonamides (Králová et al., 2019).
Enzyme Inhibitory Potential
1,3,4-Trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide derivatives have been explored for their enzyme inhibitory potential. Notably, their effectiveness against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been studied, which are crucial in the treatment of diseases like Alzheimer's (Rehman et al., 2017).
Proteomic Evaluation
The impact of pyrimidine-based sulfonamides on organisms at the proteomic level has been evaluated. For instance, studies on gilthead sea bream liver showed significant changes in protein expression due to treatment with potentiated sulfonamide drugs (Varó et al., 2013).
Structural Studies
The compound's structure and its interaction with other molecules have been investigated. For instance, studies involving its molecular complex with sulfadimidine provided insights into its molecular interactions, which are critical for understanding its pharmacological properties (Sardone et al., 1997).
Cytotoxicity and Carbonic Anhydrase Inhibition
Research on polymethoxylated-pyrazoline benzene sulfonamides, related to 1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, has shown promise in terms of cytotoxic activities on tumor and non-tumor cell lines. Additionally, their inhibition of carbonic anhydrase isoenzymes points to potential therapeutic applications (Kucukoglu et al., 2016).
properties
IUPAC Name |
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O5S/c1-8-11(12(21)20(3)13(22)19(8)2)26(23,24)18-9-4-6-10(7-5-9)25-14(15,16)17/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQLLKUVGOZNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide |
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